molecular formula C16H13ClF3NO B2395825 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide CAS No. 349108-88-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide

Cat. No.: B2395825
CAS No.: 349108-88-9
M. Wt: 327.73
InChI Key: QDOOFLMDRSUMHZ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzene ring, which significantly influences its chemical properties and applications. The compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical structure and reactivity .

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The industrial production of this compound may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide can be compared with other trifluoromethylbenzenes, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO/c1-9-3-4-11(7-10(9)2)15(22)21-14-8-12(16(18,19)20)5-6-13(14)17/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOOFLMDRSUMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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